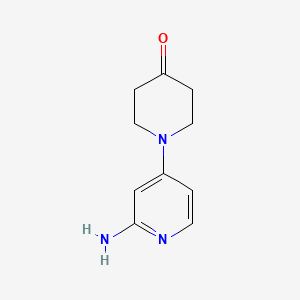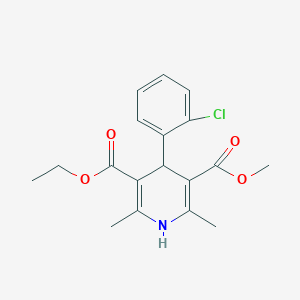
5-Androsten-3beta,11beta,17beta-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Androsten-3beta,11beta,17beta-triol is a naturally occurring steroid hormone. It is a metabolite of dehydroepiandrosterone (DHEA) and is involved in various physiological processes. This compound is known for its weak androgenic and estrogenic activities, making it a subject of interest in endocrinology and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Androsten-3beta,11beta,17beta-triol typically involves the hydroxylation of androstenedione or testosterone. One common method is the microbial transformation of these precursors using specific strains of bacteria or fungi that possess the necessary hydroxylase enzymes. The reaction conditions usually include an aqueous medium, controlled temperature, and pH to optimize the enzyme activity.
Industrial Production Methods
Industrial production of this compound often employs biotechnological approaches, leveraging genetically engineered microorganisms to enhance yield and purity. The process involves fermentation, followed by extraction and purification steps to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Androsten-3beta,11beta,17beta-triol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using halogens or halogenating agents like N-bromosuccinimide.
Major Products
Oxidation: Androstenedione, 11-keto derivatives.
Reduction: Dihydroandrostenediol.
Substitution: Halogenated steroids.
Aplicaciones Científicas De Investigación
5-Androsten-3beta,11beta,17beta-triol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various steroid derivatives.
Biology: Studied for its role in modulating enzyme activities and hormone receptors.
Medicine: Investigated for its potential therapeutic effects in conditions like adrenal insufficiency and hormone replacement therapy.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical research tool.
Mecanismo De Acción
The mechanism of action of 5-Androsten-3beta,11beta,17beta-triol involves its interaction with androgen and estrogen receptors. It binds to these receptors, modulating their activity and influencing the expression of target genes. This compound also affects various signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Androstenediol (5-androstenediol): Another metabolite of DHEA with similar weak androgenic and estrogenic activities.
Androstenedione: A precursor in the biosynthesis of testosterone and estrone.
Dehydroepiandrosterone (DHEA): A major adrenal steroid involved in the production of androgens and estrogens.
Uniqueness
5-Androsten-3beta,11beta,17beta-triol is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other similar compounds. Its ability to modulate both androgen and estrogen receptors makes it a versatile molecule in endocrine research.
Propiedades
Número CAS |
3924-22-9 |
|---|---|
Fórmula molecular |
C19H30O3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(3S,8S,9S,10R,11S,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11,17-triol |
InChI |
InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h3,12-17,20-22H,4-10H2,1-2H3/t12-,13-,14-,15-,16-,17+,18-,19-/m0/s1 |
Clave InChI |
ZHAABJRKOCQPKV-MFXFBURESA-N |
SMILES |
CC12CCC(CC1=CCC3C2C(CC4(C3CCC4O)C)O)O |
SMILES isomérico |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4O)C)O)O |
SMILES canónico |
CC12CCC(CC1=CCC3C2C(CC4(C3CCC4O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B3327791.png)



![2,5-Dichlorothieno[3,2-b]thiophene](/img/structure/B3327839.png)








